

# Standardized [18F]Fallypride PET Imaging Protocol for Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fallypride |           |
| Cat. No.:            | B043967    | Get Quote |

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

[18F]**Fallypride** is a high-affinity antagonist radioligand for dopamine D2 and D3 receptors, making it a valuable tool for in vivo quantification of these receptors in the human brain using Positron Emission Tomography (PET). Its properties allow for the assessment of both high-density regions like the striatum and low-density extrastriatal regions, such as the cortex and thalamus, within a single imaging session.[1][2][3] This document provides a synthesized, standardized protocol for conducting [18F]**fallypride** PET studies in humans, based on established methodologies from peer-reviewed research.

# I. Quantitative Data Summary

The following tables summarize key quantitative parameters from various human [18F]**fallypride** PET studies.

Table 1: Radiotracer Administration



| Parameter         | Typical Value               | Notes                                                                                          |
|-------------------|-----------------------------|------------------------------------------------------------------------------------------------|
| Injected Dose     | ~185 MBq (5 mCi)            | Can range from 179 $\pm$ 17 MBq to 250 MBq.[4][5]                                              |
| Specific Activity | > 37 GBq/μmol               | High specific activity is crucial to minimize receptor occupancy by the tracer itself.  [6][7] |
| Administration    | Slow intravenous (IV) bolus | Typically administered over 10 seconds.[4][6]                                                  |

Table 2: PET Image Acquisition Parameters

| Parameter              | Typical Protocol                               | Notes                                                                                                                                                                     |
|------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Scanner                | High-resolution PET or PET/CT scanner          | 3D acquisition mode is standard.[4][6]                                                                                                                                    |
| Scan Duration          | 160 - 180 minutes                              | Dynamic acquisition is performed to capture tracer kinetics.[8][9][10]                                                                                                    |
| Framing Scheme         | Variable; e.g., 6 x 60s, then<br>120s frames   | Early frames are shorter to capture the initial rapid kinetics.[4][6] An example of a full dynamic scan framing could be: 1x30s, 4x10s, 4x20s, 4x60s, 6x180s, 11x360s.[7] |
| Attenuation Correction | CT-based or <sup>68</sup> Ge transmission scan | Essential for accurate quantification.[5][8]                                                                                                                              |

Table 3: Quantitative Outcome - Binding Potential (BP\_ND) in Healthy Volunteers



| Brain Region    | Range of Reported BP_ND | Notes                               |
|-----------------|-------------------------|-------------------------------------|
| Striatum        | 15.7 - 29.0             | High receptor density.[10][11]      |
| Caudate         | ~26.0                   |                                     |
| Putamen         | ~29.0                   | _                                   |
| Thalamus        | 3.8                     | Intermediate receptor density. [11] |
| Frontal Cortex  | 0.2 - 1.7               | Low receptor density.[4][11]        |
| Temporal Cortex | 1.7                     | Low receptor density.[11]           |

# **II. Experimental Protocols**

This section details the methodology for a standard [18F]**fallypride** PET imaging study.

#### A. Subject Preparation

- Informed Consent: Obtain written informed consent from all study participants.
- Medical Screening: Exclude individuals with current or past major medical, neurological, or psychiatric disorders. A negative urine drug screen and, for women, a negative pregnancy test should be confirmed.
- Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
- Head Motion Minimization: The subject's head should be comfortably restrained using a custom-molded thermoplastic mask or a head holder with straps to minimize motion during the long scan duration.[4][5]

#### B. Radiotracer Administration

- Antecubital venous access should be established for the injection of [18F]fallypride.
- A slow intravenous bolus injection of approximately 185 MBq of [18F]fallypride is administered.[4][6] The injection should be initiated simultaneously with the start of the



dynamic PET acquisition.

#### C. PET Image Acquisition

- A transmission scan for attenuation correction should be performed prior to the emission scan.[8]
- A dynamic emission scan in 3D mode is initiated at the time of injection and continues for at least 160 minutes.[8]
- Data should be acquired in a series of time frames, with shorter frames at the beginning of the scan to capture the rapid initial tracer delivery and kinetics, and longer frames later in the scan. A representative framing scheme is: 60-second frames for the first 6 minutes, followed by 120-second frames thereafter.[4][6]

#### D. Image Reconstruction and Processing

- PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8] Corrections for attenuation, scatter, decay, and randoms must be applied.
- Motion Correction: The dynamic PET images should be checked for head motion. If significant motion is detected, frame-by-frame realignment should be performed.
- MRI Co-registration: A high-resolution structural MRI (e.g., T1-weighted) should be acquired
  for each subject. The PET images are then co-registered to the individual's MRI to allow for
  accurate anatomical delineation of regions of interest (ROIs).[8]

#### E. Kinetic Data Analysis

- Time-Activity Curves (TACs): TACs are generated by plotting the radioactivity concentration within each defined ROI for each time frame.
- Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a commonly used method for analyzing [18F]fallypride data, as it does not require arterial blood sampling.[8]



- Reference Region: The cerebellum is typically used as the reference region because it is considered to have a negligible density of D2/D3 receptors.[2]
- Outcome Measure: The primary outcome measure is the non-displaceable binding potential (BP ND), which is an index of the density of available receptors.

### **III. Visualizations**

A. Dopamine D2/D3 Receptor Signaling and [18F]Fallypride Interaction





Click to download full resolution via product page

Caption: Dopamine D2/D3 receptor signaling pathway and competitive binding of [18F]fallypride.



#### B. Experimental Workflow for [18F]Fallypride PET Imaging



Click to download full resolution via product page



Caption: Workflow of a typical human [18F]fallypride PET imaging study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Striatal and extrastriatal dopamine release measured with PET and [18F]fallypride PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: a comparison of kinetics in extrastriatal regions using a multiple-injection protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Establishing test–retest reliability of an adapted [18F]fallypride imaging protocol in older people PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region PMC [pmc.ncbi.nlm.nih.gov]
- 9. The applicability of SRTM in [18F]fallypride PET investigations: impact of scan durations -PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]Fallypride PET measurement of striatal and extrastriatal dopamine D 2/3 receptor availability in recently abstinent alcoholics PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of striatal and extrastriatal D-2 dopamine receptors using PET imaging of [(18)F]fallypride in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standardized [18F]Fallypride PET Imaging Protocol for Human Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b043967#standard-18f-fallypride-pet-imaging-protocol-for-human-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com